

Application Notes and Protocols for (S,S)-Gne 5729 in Animal Studies

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Compound of Interest

Compound Name: (S,S)-Gne 5729

Cat. No.: B10855294

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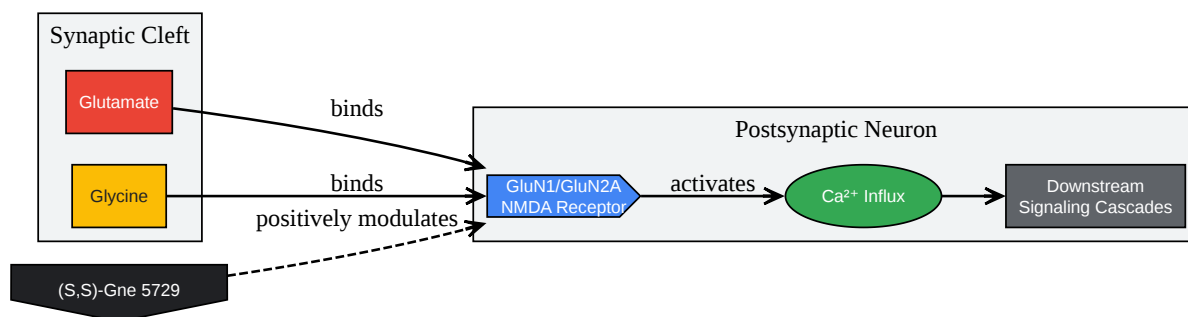
For Researchers, Scientists, and Drug Development Professionals

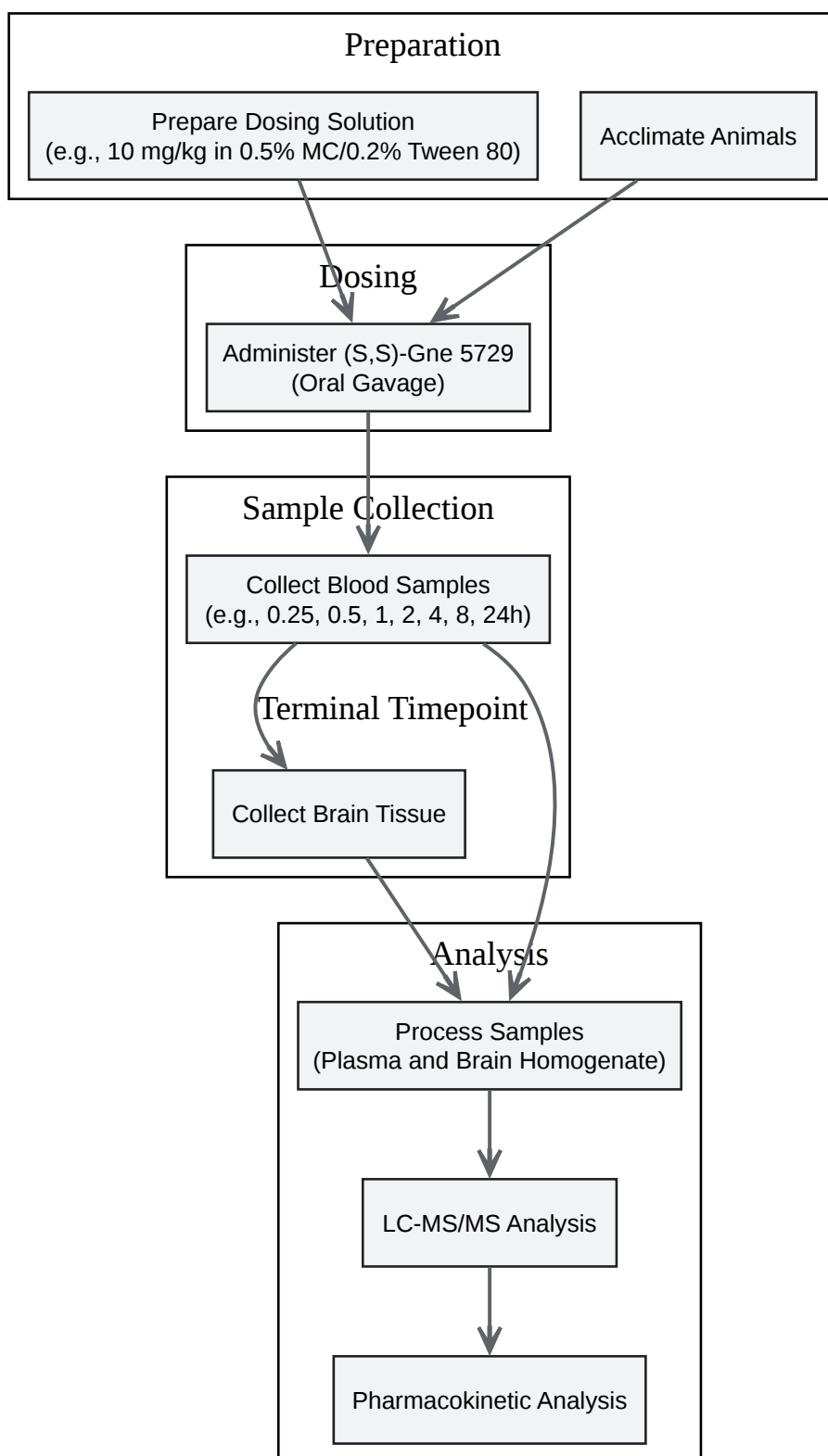
(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.^{[1][2]} It is a valuable tool for investigating the therapeutic potential of enhancing GluN2A function in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.^{[1][2]} These application notes provide detailed protocols for the preparation and administration of **(S,S)-Gne 5729** for in vivo animal studies, based on available preclinical data.

Overview and Mechanism of Action

(S,S)-Gne 5729, also known as GNE-5729, is a pyridopyrimidinone-based compound that enhances the activity of GluN2A-containing NMDA receptors in the presence of the endogenous co-agonists glutamate and glycine.^[1] It binds to a site at the interface of the GluN1 and GluN2A subunits, stabilizing the open state of the ion channel and leading to increased calcium and sodium influx. Compared to its predecessor, GNE-0723, **(S,S)-Gne 5729** exhibits an improved pharmacokinetic profile and greater selectivity against AMPA receptors.

Signaling Pathway of (S,S)-Gne 5729 Action





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References

- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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